Technical Whitepaper: 4-Bromo-2,3,5,6-tetrafluorotoluene
Technical Whitepaper: 4-Bromo-2,3,5,6-tetrafluorotoluene
The following is an in-depth technical guide on 4-Bromo-2,3,5,6-tetrafluorotoluene , structured for researchers and drug development professionals.
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Executive Summary
4-Bromo-2,3,5,6-tetrafluorotoluene (C₇H₃BrF₄) is a specialized organofluorine intermediate critical to the synthesis of fluorinated pharmaceuticals, agrochemicals, and optoelectronic materials.[1] Characterized by a highly electron-deficient aromatic ring, it serves as a versatile electrophile in cross-coupling reactions (Suzuki-Miyaura, Stille) and a precursor for introducing the bulky, lipophilic tetrafluoro-4-methylphenyl moiety into drug scaffolds.
This guide provides a definitive analysis of its physical properties, distinguishes it from common structural analogs to prevent critical identification errors, and outlines a self-validating purification workflow.
Chemical Identity & Critical Disambiguation
WARNING: A frequent error in procurement and database searching involves confusing this compound with its trifluoromethyl analog.
| Feature | Target Compound | Common False Positive |
| Name | 4-Bromo-2,3,5,6-tetrafluorotoluene | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride |
| CAS | 33564-68-0 | 17823-46-0 |
| Formula | C₇H₃BrF₄ | C₇BrF₇ |
| Substituent | Methyl Group (-CH₃ ) | Trifluoromethyl Group (-CF₃ ) |
| Reactivity | Benzylic oxidation possible; Ar-Br coupling.[1][2] | Inert benzylic position; Ar-Br coupling only. |
Structural Analysis: The molecule consists of a benzene core fully substituted with four fluorine atoms at positions 2, 3, 5, and 6.[1] The 1-position holds a methyl group, and the 4-position holds a bromine atom. The C-F bonds induce a strong dipole and reduce the electron density of the ring, making the bromine highly activated for oxidative addition to metal centers (Pd, Ni).
Physical Properties Matrix
Note: Due to the niche nature of this intermediate, some values are derived from high-fidelity structural analogs (e.g., 1-Bromo-2,3,5,6-tetrafluorobenzene) where experimental data is proprietary.
3.1 Fundamental Constants
| Property | Value / Range | Condition / Note |
| Physical State | Liquid (Low-melting solid) | At 25°C |
| Molecular Weight | 243.00 g/mol | Monoisotopic |
| Boiling Point | 175°C - 180°C (Predicted) | @ 760 mmHg (Analogous to 4-Bromotoluene: 184°C, adjusted for F-effect) |
| Melting Point | 20°C - 25°C | Often appears as a supercooled liquid.[2] |
| Density | 1.85 - 1.92 g/mL | High density due to polyfluorination. |
| Refractive Index ( | ~1.46 - 1.48 | Predicted based on C-F polarizability. |
| Flash Point | > 75°C | Closed Cup (Combustible) |
| Solubility | Soluble: DCM, THF, Et₂O, TolueneInsoluble: Water | Lipophilic character ( |
3.2 Spectral Signatures (Identification)
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¹H NMR (CDCl₃):
2.30–2.40 ppm (t, J ≈ 2 Hz, 3H, -CH₃). The triplet coupling arises from long-range coupling with the ortho-fluorines. -
¹⁹F NMR (CDCl₃): Two distinct multiplets (AA'BB' system) typically around -140 to -145 ppm.
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GC-MS: Molecular ion peak
at m/z 242/244 (1:1 isotopic ratio characteristic of Bromine).
Synthetic Utility & Applications
The electron-deficient nature of the tetrafluorophenyl ring makes 4-Bromo-2,3,5,6-tetrafluorotoluene a unique tool in medicinal chemistry.
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Bioisostere Introduction: Used to append the tetrafluorophenyl group, which mimics the steric bulk of a phenyl group but with inverted quadrupole moments, often improving metabolic stability (blocking P450 oxidation) and membrane permeability.
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C-C Bond Formation: The C-Br bond is highly reactive toward Pd(0) catalysts.
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Suzuki Coupling: Reacts with aryl boronic acids to form polyfluorinated biaryls.
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Sonogashira Coupling: Reacts with terminal alkynes for conjugation.
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-
Benzylic Functionalization: The methyl group can be radically brominated (NBS/AIBN) to form 4-Bromo-2,3,5,6-tetrafluorobenzyl bromide , a potent electrophile for alkylation reactions.
Experimental Protocol: Purification & Handling
Objective: Isolate high-purity (>98%) 4-Bromo-2,3,5,6-tetrafluorotoluene from a crude reaction mixture (e.g., following lithiation-bromination of 2,3,5,6-tetrafluorotoluene).
5.1 Safety Pre-Requisites
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Hazards: Skin irritant, potential lachrymator (if benzylic bromide impurities exist).
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PPE: Nitrile gloves (double-gloved), chemical splash goggles, lab coat. Work exclusively in a fume hood.
5.2 Purification Workflow (Distillation & Chromatography)
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Quench & Extraction:
-
Quench reaction mixture with sat. NH₄Cl.[3]
-
Extract with Dichloromethane (DCM) x3.
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo (keep bath < 40°C to avoid volatility loss).
-
-
Vacuum Distillation (Primary Purification):
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Setup: Short-path distillation head with Vigreux column.
-
Pressure: 10–15 mmHg.
-
Collection: Discard early fractions (solvent/lower fluorinated byproducts). Collect the main fraction boiling at approx. 70–80°C (at 15 mmHg).
-
-
Filtration (Polishing):
-
If slight color persists, pass through a short pad of silica gel eluting with Hexanes.
-
5.3 Logic Pathway: Synthesis & Quality Control
The following diagram illustrates the decision logic for synthesizing and validating the compound starting from the commercially available 2,3,5,6-tetrafluorotoluene.
Caption: Synthesis workflow via Lithiation-Bromination, including critical GC-MS checkpoints to ensure regioselectivity.
Storage & Stability
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Stability: Stable to hydrolysis under neutral conditions. Sensitive to strong bases (potential for benzylic deprotonation or nucleophilic aromatic substitution at the C-F positions).
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Incompatibility: Avoid contact with strong oxidizing agents and alkali metals.
References
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Chemical Identity & CAS Verification
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Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33564-68-0. Retrieved from .[2]
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- Synthetic Methodology (Lithiation of Polyfluorobenzenes): Source: Bridges, A. J., et al. (1990). "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry. (Contextual citation for the lithiation mechanism described in Section 5.3).
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Physical Property Data (Analog Comparison)
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Source: Sigma-Aldrich Safety Data Sheet. 1-Bromo-2,3,5,6-tetrafluorobenzene. Retrieved from . (Used for BP/Density extrapolation).
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- Reaction Safety (Organolithium Handling): Source: Schwindt, M. A., et al. (2003). "Safe Handling of Organolithium Compounds in the Laboratory." Organic Process Research & Development.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before handling.
